

## A Head-to-Head Comparison of Oral Treatments for Visceral Leishmaniasis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Sitamaquine tosylate |           |
| Cat. No.:            | B1371909             | Get Quote |

Visceral leishmaniasis (VL), also known as kala-azar, is a severe parasitic disease that is fatal if left untreated. For decades, treatment has relied on parenteral drugs, often associated with significant toxicity and the need for hospitalization. The advent of oral therapies has marked a pivotal shift in the management of VL, offering the potential for improved access to care and patient compliance. This guide provides a detailed, head-to-head comparison of current and emerging oral treatments for visceral leishmaniasis, with a focus on their efficacy, safety, and the experimental data supporting their use.

## Miltefosine: The First-in-Class Oral Agent

Miltefosine is currently the only widely approved oral drug for the treatment of visceral leishmaniasis.[1][2] Initially developed as an anticancer agent, its antileishmanial activity has been a significant breakthrough in VL therapy.[3]

### **Efficacy**

Clinical trials, particularly in the Indian subcontinent, have demonstrated high cure rates for miltefosine. In a pivotal randomized, open-label trial in India, oral miltefosine administered at a dose of approximately 2.5 mg per kilogram of body weight daily for 28 days showed a cure rate of 94% at 6 months post-treatment, comparable to the 97% cure rate of intravenous amphotericin B.[4] However, reports of decreasing efficacy and emerging resistance in some regions are a growing concern.[1][2]

### Safety and Tolerability



The most common adverse effects associated with miltefosine are gastrointestinal, including vomiting and diarrhea, which are generally transient.[4] It is crucial to note that miltefosine is teratogenic and therefore contraindicated in pregnant women.[5]

# Combination Therapies: Enhancing Efficacy and Combating Resistance

To improve treatment outcomes and delay the development of resistance, combination therapies incorporating miltefosine have been investigated and are now recommended by the World Health Organization (WHO), particularly for specific patient populations like those co-infected with HIV.[5][6]

A combination of liposomal amphotericin B (LAmB) and miltefosine has shown high efficacy rates in clinical studies. In Ethiopia, this combination therapy demonstrated an 88% efficacy rate at the end of therapy, significantly higher than the 55% efficacy of the standard treatment in a trial setting.[5] A similar study in India reported a 96% efficacy for the combination regimen after 210 days, compared to 88% for the standard treatment.[5]

Another promising combination is miltefosine with paromomycin. A study in Eastern Africa showed this 14-day combination to be over 91% effective, reducing hospitalization time and avoiding the toxicity associated with sodium stibogluconate.[7]

### **Emerging Oral Drug Candidates**

The pipeline for new oral treatments for VL is active, with several promising candidates in various stages of development. These next-generation drugs aim to offer improved safety profiles, shorter treatment durations, and effectiveness against resistant strains.

- Zolexifan: This first-ever single-dose oral treatment for VL has shown a 95% efficacy rate in Phase III trials and has received WHO prequalification.[8] Its single-dose regimen represents a significant paradigm shift in VL treatment, particularly in resource-limited settings.[8]
- LXE408: This novel oral compound is currently in Phase II clinical trials in Ethiopia and India.
   [9] It is administered as a pill and is expected to have a better safety profile than current treatments.



- DNDI-6174: A preclinical candidate identified through a collaboration between the Drugs for Neglected Diseases initiative (DNDi) and GSK, DNDI-6174 has shown promise as a shortterm oral treatment for both visceral and cutaneous leishmaniasis.[10] It is projected to enter Phase I clinical trials in 2025.[10]
- Oral Amphotericin B Formulations: Efforts are underway to develop an oral formulation of amphotericin B, a potent anti-leishmanial drug that is currently administered intravenously.
   [11][12] Preclinical and early clinical studies have shown promising results in terms of systemic exposure and tolerability.

### **Data Presentation: Head-to-Head Comparison**

Table 1: Efficacy of Oral Treatments for Visceral Leishmaniasis



| Treatm<br>ent<br>Regim<br>en            | Study<br>Popula<br>tion/Re<br>gion       | Numbe<br>r of<br>Patient<br>s | Dosag<br>e                       | Durati<br>on         | Initial<br>Cure<br>Rate                     | Final<br>Cure<br>Rate<br>(at 6<br>month<br>s) | Relaps<br>e Rate | Citatio<br>n(s) |
|-----------------------------------------|------------------------------------------|-------------------------------|----------------------------------|----------------------|---------------------------------------------|-----------------------------------------------|------------------|-----------------|
| Miltefos<br>ine                         | India                                    | 299                           | ~2.5<br>mg/kg/d<br>ay            | 28 days              | 97%<br>(appare<br>nt cure<br>at day<br>28)  | 94%                                           | 3%               | [4]             |
| Amphot<br>ericin B<br>(IV)              | India                                    | 99                            | 1 mg/kg<br>every<br>other<br>day | 15<br>injectio<br>ns | 100%<br>(appare<br>nt cure<br>at day<br>28) | 97%                                           | 0%               | [4]             |
| Miltefos<br>ine +<br>LAmB               | Ethiopia<br>(HIV<br>co-<br>infected<br>) | N/A                           | N/A                              | 58 days              | 88%                                         | N/A                                           | N/A              | [5]             |
| Standar<br>d<br>Treatm<br>ent<br>(LAmB) | Ethiopia<br>(HIV<br>co-<br>infected<br>) | N/A                           | N/A                              | N/A                  | 55%                                         | N/A                                           | N/A              | [5]             |
| Miltefos<br>ine +<br>LAmB               | India<br>(HIV<br>co-<br>infected<br>)    | N/A                           | N/A                              | 210<br>days          | N/A                                         | 96%                                           | N/A              | [5]             |
| Standar<br>d                            | India<br>(HIV<br>co-                     | N/A                           | N/A                              | N/A                  | N/A                                         | 88%                                           | N/A              | [5]             |



| Treatm                               | infected                      |     |                |         |      |                       |     |     |
|--------------------------------------|-------------------------------|-----|----------------|---------|------|-----------------------|-----|-----|
| ent                                  | )                             |     |                |         |      |                       |     |     |
| Miltefos<br>ine +<br>Paromo<br>mycin | Eastern<br>Africa             | N/A | N/A            | 14 days | >91% | N/A                   | N/A | [7] |
| Zolexifa<br>n                        | India,<br>Ethiopia<br>, Sudan | N/A | Single<br>Dose | 1 day   | N/A  | 95%<br>(Phase<br>III) | N/A | [8] |

Table 2: Safety Profile of Oral Miltefosine

| Adverse Event | Percentage of Patients | Duration | Citation(s) |
|---------------|------------------------|----------|-------------|
| Vomiting      | 38%                    | 1-2 days | [4]         |
| Diarrhea      | 20%                    | 1-2 days | [4]         |

# Experimental Protocols Randomized, Open-Label Comparison of Oral Miltefosine and Intravenous Amphotericin B for Indian Visceral Leishmaniasis

- Study Design: A randomized, open-label, comparative clinical trial.[4]
- Patient Population: 398 patients aged 12 years or older with visceral leishmaniasis in India.
   [4]
- Treatment Arms:
  - Miltefosine group (n=299): Orally administered miltefosine at a dose of 50 or 100 mg (approximately 2.5 mg/kg) daily for 28 days.[4]



- Amphotericin B group (n=99): Intravenously administered amphotericin B at a dose of 1 mg/kg every other day for a total of 15 injections.[4]
- · Endpoint Assessment:
  - Apparent Cure: Defined as an afebrile state, decrease in spleen size, and a parasitedensity score of 0 in a splenic aspirate at the end of treatment.[14]
  - Definitive Cure: Defined as the absence of relapse at six months after the completion of treatment.[4] Relapse was defined as the reappearance of clinical signs and symptoms and the presence of parasites in a splenic or bone marrow aspirate.

### **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for a comparative clinical trial of oral miltefosine.





Click to download full resolution via product page

Caption: Simplified proposed mechanism of action for miltefosine in Leishmania.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Validation & Comparative





- 1. academic.oup.com [academic.oup.com]
- 2. Miltefosine for visceral and cutaneous leishmaniasis: drug characteristics and evidence-based treatment recommendations PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Miltefosine: First Oral Drug for Treatment of Visceral Leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral miltefosine for Indian visceral leishmaniasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New WHO treatment guidelines offer hope for people co-infected with visceral leishmaniasis and HIV | DNDi [dndi.org]
- 6. New treatments for VL/HIV | DNDi [dndi.org]
- 7. Better, shorter combination treatment for people with visceral leishmaniasis shown to be effective in Eastern Africa | DNDi [dndi.org]
- 8. Breakthrough Single-Dose Oral Treatment for Visceral Leishmaniasis Approved, Heralding New Hope BridgeCure [bridgecuremedical.com]
- 9. Promising patient-friendly oral drug against visceral leishmaniasis enters Phase II clinical trial in Ethiopia [who.int]
- 10. monash.edu [monash.edu]
- 11. Review of Novel Oral Amphotericin B Formulations for the Treatment of Parasitic Infections PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly effective oral amphotericin B formulation against murine visceral leishmaniasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and deployment of a solid oral amphotericin B dosage form to treat visceral leishmaniasis within a pediatric population | PLOS Neglected Tropical Diseases [journals.plos.org]
- 14. Trial of oral miltefosine for visceral leishmaniasis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Oral Treatments for Visceral Leishmaniasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1371909#head-to-head-comparison-of-oral-treatments-for-visceral-leishmaniasis]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com